molecular formula C6H9NaO3 B13835829 sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate

sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate

カタログ番号: B13835829
分子量: 155.10 g/mol
InChIキー: SMDJDLCNOXJGKC-KRBNGQFBSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is a stable isotope-labeled sodium salt of a branched-chain oxo-pentanoic acid. Its structure features:

  • A 2-oxo (keto) group at position 2.
  • A 13C-labeled methyl group at position 3 (denoted as 3-(113C)methyl).
  • 13C labeling at the 1,2 positions of the pentanoate backbone.
  • The sodium salt form enhances solubility for biological or analytical applications.

This compound (CAS: 1391052-48-4) is used in isotopic tracer studies, particularly in metabolic pathway analysis, due to its dual 13C labeling . Its branched-chain structure and isotopic enrichment make it distinct from linear-chain fatty acid derivatives or simpler 13C-labeled acetates.

特性

分子式

C6H9NaO3

分子量

155.10 g/mol

IUPAC名

sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate

InChI

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i2+1,5+1,6+1;

InChIキー

SMDJDLCNOXJGKC-KRBNGQFBSA-M

異性体SMILES

CCC([13CH3])[13C](=O)[13C](=O)[O-].[Na+]

正規SMILES

CCC(C)C(=O)C(=O)[O-].[Na+]

製品の起源

United States

準備方法

General Synthetic Approach

The synthesis of isotopically labeled keto acids such as sodium;3-(1^13C)methyl-2-oxo(1,2-^13C_2)pentanoate typically involves:

Isotopic Labeling Strategies

  • Position-specific ^13C labeling: Achieved by using ^13C-enriched methyl iodide or ^13C-labeled acetyl precursors to introduce the methyl group at position 3 with ^13C, and ^13C-labeled carbonyl compounds for the 1 and 2 positions.
  • Multi-step synthesis: Sequential addition and protection/deprotection steps to ensure isotopic integrity without scrambling.

Reported Synthetic Routes

Though direct literature specifically naming sodium;3-(1^13C)methyl-2-oxo(1,2-^13C_2)pentanoate is scarce, analogous methods from isotopically labeled keto acid preparations can be adapted:

Step Description Reagents/Conditions Notes
1 Preparation of ^13C-labeled methyl precursor ^13CH3I or ^13CH3MgBr Methylation with ^13C-labeled methyl group
2 Chain elongation to pentanoate skeleton Organolithium or Grignard reagents with ^13C-labeled aldehydes/ketones Ensures ^13C incorporation at C1 and C2
3 Oxidation to keto acid Controlled oxidation (e.g., PCC, KMnO_4) Formation of 2-oxo group
4 Neutralization to sodium salt NaOH or sodium bicarbonate Stabilizes the compound as sodium salt

Metal-Mediated Coupling Techniques

Advanced methods involve transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings) to assemble the carbon skeleton with isotopic labels precisely placed. These methods offer high regioselectivity and yield, as discussed in heterocyclic and keto acid synthesis literature.

Purification and Characterization

  • Purification typically involves crystallization or ion-exchange chromatography to isolate the sodium salt.
  • Characterization includes NMR spectroscopy (especially ^13C NMR to confirm isotope incorporation), mass spectrometry, and elemental analysis.

Data Table: Summary of Preparation Methods

Method Type Key Reagents/Conditions Isotope Incorporation Advantages Limitations
Direct methylation ^13CH_3I, base ^13C at methyl group Simple, direct Requires pure ^13CH_3I
Organometallic chain assembly ^13C-labeled aldehydes, organolithium reagents ^13C at C1 and C2 Precise labeling, high yield Sensitive to moisture, air
Transition metal catalysis Pd, Ni catalysts, ^13C-labeled boronic acids/halides Precise multi-site labeling High regioselectivity, scalable Requires catalyst optimization
Oxidation to keto acid PCC, KMnO_4, or enzymatic oxidation Maintains labeling Mild conditions possible Overoxidation risk
Salt formation NaOH, sodium bicarbonate N/A Stabilizes product Requires pH control

化学反応の分析

Types of Reactions

Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

作用機序

The mechanism of action of sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Sodium [2,2,3,3,4,4,5,5,5-2H9]-Pentanoate (M7)

  • Structure: Linear pentanoate with deuterium labeling at positions 2–3.
  • Applications : Used in GC/MS-based isotopomer enrichment assays for short-chain fatty acid metabolism .
  • Key Differences :
    • Lacks the branched-chain methyl group and 2-oxo functionality of the target compound.
    • Deuterium labeling vs. 13C labeling alters analytical detection methods (MS vs. NMR).

Perfluoro-n-[1,2-13C2]dodecanoic Acid (M2PFDoA)

  • Structure: Perfluorinated dodecanoic acid with 13C at positions 1,2.
  • Isotopic Features : 13C2 labeling at the carboxyl terminus.
  • Applications : Environmental tracer for perfluoroalkyl substance (PFAS) analysis .
  • Key Differences: Perfluorinated chain vs. branched oxo-pentanoate backbone. Used in environmental chemistry vs. metabolic studies.

(2S,3S)-Methyl 3-methyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]pentanoate (3d)

  • Structure: Chiral pentanoate ester with imidazole substituents.
  • Isotopic Features: No isotopic labeling.
  • Applications : Medicinal chemistry (e.g., enzyme inhibition studies) .
  • Key Differences :
    • Ester form vs. sodium salt .
    • Functional group complexity (imidazole) vs. minimal substitution in the target compound.

Sodium [1,2-13C2] Acetate

  • Structure : Simple acetate with 13C at positions 1,2.
  • Isotopic Features : 13C2 labeling.
  • Applications : Biosynthesis studies (e.g., tracking acetate incorporation into plant metabolites) .
  • Key Differences: C2 molecule vs. C5 branched-chain structure. Limited to tracking acetyl-CoA pathways, whereas the target compound may trace branched-chain amino acid metabolism.

Data Tables for Comparative Analysis

Table 1: Structural and Isotopic Comparison

Compound Name Backbone Length Functional Groups Isotopic Labels Key Applications
Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate C5 2-oxo, 3-methyl 13C (1,2,3-methyl) Metabolic tracing
Sodium [2H9]-pentanoate (M7) C5 None 2H (positions 2–5) GC/MS isotopomer assays
M2PFDoA C12 Perfluorinated 13C (1,2) PFAS environmental analysis
Sodium [1,2-13C2] acetate C2 Carboxylate 13C (1,2) Acetyl-CoA pathway studies

Table 2: Analytical and Metabolic Features

Compound Name Detection Method (Primary) Metabolic Pathway Relevance
Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate 13C-NMR, LC-MS Branched-chain keto acid metabolism
Sodium [2H9]-pentanoate (M7) GC-MS Short-chain fatty acid turnover
M2PFDoA LC-MS/MS Environmental persistence studies
Sodium [1,2-13C2] acetate 13C-NMR Central carbon metabolism

生物活性

Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate, a sodium salt of a methylated derivative of 2-oxopentanoic acid, has garnered attention in biochemical research for its role in metabolic pathways, particularly in the catabolism of branched-chain amino acids. This compound is characterized by its isotopic labeling, which enables detailed tracing of metabolic processes in living organisms.

  • Molecular Formula: C5H7NaO3
  • Molecular Weight: Approximately 158.12 g/mol
  • Appearance: White powder with a slight fruity aroma
  • Solubility: Soluble in water

The unique isotopic labeling (both methyl and carbon positions) allows researchers to track its interactions within biological systems using advanced techniques such as mass spectrometry.

Metabolic Role

Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is primarily involved in the degradation of leucine, an essential branched-chain amino acid. This process is crucial for energy production and nitrogen metabolism. The compound acts as an intermediate in various metabolic pathways, influencing the activity of enzymes like branched-chain keto acid dehydrogenase, which plays a vital role in energy metabolism within muscle tissues.

Key Metabolic Interactions:

  • Enzyme Interaction: Influences branched-chain keto acid dehydrogenase activity.
  • Metabolic Tracing: Its isotopic nature allows for detailed tracking of metabolic pathways.

Applications in Research

The compound's isotopic labeling has made it a valuable tool in metabolic studies. Researchers utilize it to explore various biochemical pathways and to understand the dynamics of amino acid metabolism. Its applications extend to:

  • Energy Metabolism Studies: Investigating how compounds influence energy production.
  • Disease Research: Understanding metabolic disorders and potential biomarkers for conditions like maple syrup urine disease.

Comparative Analysis with Similar Compounds

To better understand the biological activity of sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate, it's useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Sodium 3-methyl-2-oxobutanoateC5H9NaO3One carbon shorter; involved in different metabolic pathways.
Methyl 3-methyl-2-oxopentanoateC7H12O3Contains an additional methyl group; used as a flavoring agent.
α-Ketoisocaproic acid, sodium salt (1,2-¹³C₂)C6H11NaO3Intermediate in leucine metabolism; important for studying maple syrup urine disease.

The structural similarities highlight how variations in molecular structure can significantly affect biological activity and applications.

Case Studies and Research Findings

Recent studies have utilized sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate to trace metabolic pathways involving branched-chain amino acids. For example:

  • Study on Energy Production:
    • Researchers traced the compound's incorporation into energy metabolism pathways using isotopic labeling techniques. Results indicated significant involvement in ATP production during leucine catabolism.
  • Metabolic Disorder Research:
    • Investigations into maple syrup urine disease utilized this compound to analyze enzyme deficiencies related to branched-chain amino acid metabolism.

These case studies underline the compound's relevance in both fundamental biochemistry and clinical research.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing sodium;3-(11³C)methyl-2-oxo(1,2-¹³C₂)pentanoate with high isotopic purity?

  • Methodological Answer : Synthesis requires precise isotopic incorporation during precursor selection and reaction optimization. For example, sodium pentanoate derivatives are often synthesized via transesterification using sodium salts in alcohol solvents. Reaction parameters (temperature, pH, and solvent choice) must be optimized to minimize isotopic dilution. Evidence from analogous studies shows that using high-purity isotopomers (e.g., M4 or M7 labeled compounds) reduces contamination from unlabeled (M0) species during derivatization . Additionally, purification steps (e.g., liquid-liquid extraction with organic solvents like ethyl acetate) enhance isotopic purity.

Q. How does the dual ¹³C labeling pattern in this compound facilitate metabolic pathway analysis?

  • Methodological Answer : The ¹³C labels at the 1,2-positions of the pentanoate backbone and the 11³C methyl group enable tracking of carbon flux in metabolic studies. For instance, in biosynthesis experiments, ¹³C-NMR can distinguish between intact incorporation of labeled acetate units (indicative of direct pathway usage) vs. randomized labeling (suggesting intermediate metabolite recycling). This approach was validated in studies tracking phaseollin biosynthesis, where intact ¹³C-acetate units were retained in aromatic rings, while randomization indicated intermediate shuttling .

Q. What analytical techniques are optimized for detecting this compound in biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization is widely used. PFB-Br (pentafluorobenzyl bromide) derivatization enhances volatility and detection sensitivity for short-chain fatty acids. Key optimized parameters include:

ParameterOptimal Condition
PFB-Br amount50 µL per 1 mM sample
pH2.5–3.0 (acidic)
Temperature60°C for 30 minutes
Extraction solventEthyl acetate
Triplicate runs ensure reproducibility, and high-resolution MS minimizes isotopic interference .

Advanced Research Questions

Q. How can experimental designs mitigate isotopic dilution when using this compound in tracer studies?

  • Methodological Answer : Isotopic dilution arises from unlabeled endogenous metabolites competing with the tracer. Strategies include:

  • Pulse-chase protocols : Short-term exposure to the labeled compound followed by a "chase" with unlabeled media to track turnover rates.
  • High-dose isotopomers : Using M4 or M7 labeled variants (e.g., sodium [2,2-²H₂-1,2-¹³C₂]acetate) reduces M0 contamination, as shown in SCFA tracing studies .
  • Controlled nutrient media : Depleting endogenous pools of unlabeled precursors prior to tracer introduction enhances label retention .

Q. How should conflicting NMR data from dual ¹³C labeling be interpreted in metabolic flux analysis?

  • Methodological Answer : Discrepancies arise when labels are randomized (e.g., via metabolic intermediates like citrate or acetyl-CoA). For example, in isoflavonoid biosynthesis, phaseollin retained intact ¹³C-acetate units, while kievitone showed randomization due to a coumarin intermediate’s free rotation. To resolve contradictions:

  • Compare labeling patterns against known pathway intermediates.
  • Use tandem MS or 2D-NMR to distinguish positional isotopomers.
  • Model flux using software like INCA (Isotopomer Network Compartmental Analysis) to account for randomization .

Q. What are the challenges in designing pulse-chase experiments to quantify turnover rates using this compound?

  • Methodological Answer : Key challenges include:

  • Timing : Incubation periods must balance label incorporation (e.g., 48 hours for phaseollin biosynthesis) with metabolic stability .
  • Extraction efficiency : Ethanol or chloroform/methanol extraction (used in plant studies) must preserve labile intermediates.
  • Data normalization : Internal standards (e.g., deuterated analogs) correct for instrument variability.

Methodological Considerations

Q. How to optimize derivatization protocols for GC-MS analysis of this compound?

  • Methodological Answer : PFB-Br derivatization conditions must be tailored to the compound’s functional groups:

  • Reaction pH : Acidic conditions (pH 2.5–3.0) maximize derivatization yield for carboxylates.
  • Solvent compatibility : Ethyl acetate extracts derivatives without hydrolyzing the β-keto ester group.
  • Temperature control : 60°C prevents thermal degradation of the labeled methyl group .

Q. What controls are essential when tracing metabolic pathways with this compound?

  • Methodological Answer : Include:

  • Negative controls : Unlabeled compound to baseline endogenous metabolite levels.
  • Isotopic controls : Single-labeled analogs (e.g., 1-¹³C only) to validate dual-label detection.
  • Biological replicates : Triplicate samples account for variability in extraction and instrument response .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。